2-Aminobenzo[b]thiophene-3-carbonitrile HCl
Description
Significance of Benzo[b]thiophene Scaffolds in Advanced Chemical Sciences
The benzo[b]thiophene moiety, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in drug discovery and materials science. This scaffold is isosteric to indole, a common motif in biologically active compounds, which allows benzo[b]thiophene derivatives to interact with a variety of biological targets. The presence of the sulfur atom in the thiophene ring contributes to the molecule's electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
The inherent planarity and aromaticity of the benzo[b]thiophene system provide a rigid framework that is often desirable in the design of bioactive molecules. This structural rigidity can lead to higher binding affinities with enzymes and receptors. Consequently, benzo[b]thiophene derivatives have been investigated for a broad spectrum of pharmacological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. In the realm of materials science, the electron-rich nature of the benzo[b]thiophene core makes it a suitable component for the development of organic semiconductors and conductive polymers.
Role of Amino and Nitrile Functionalities in Synthetic Strategy and Reactivity
The amino and nitrile groups at the 2- and 3-positions of the benzo[b]thiophene scaffold in 2-Aminobenzo[b]thiophene-3-carbonitrile (B173546) are pivotal to its synthetic utility. The amino group is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Furthermore, its nucleophilic character enables it to participate in cyclization reactions to form fused heterocyclic systems.
The nitrile group is a valuable precursor for several other functional groups, such as carboxylic acids, amides, and amines, through hydrolysis or reduction. It also acts as an electrophilic center and can participate in cycloaddition reactions. The juxtaposition of the amino and nitrile groups in an ortho arrangement provides a unique platform for the synthesis of fused pyrimidine (B1678525), pyridine (B92270), and other heterocyclic rings through intramolecular cyclization reactions. This reactivity profile makes 2-Aminobenzo[b]thiophene-3-carbonitrile a key intermediate in the construction of complex molecular architectures.
| Functional Group | Position | Key Reactivity | Potential Transformations |
| Amino | 2 | Nucleophilic | Acylation, Alkylation, Diazotization, Cyclization |
| Nitrile | 3 | Electrophilic | Hydrolysis (to carboxylic acid/amide), Reduction (to amine), Cycloaddition |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-benzothiophene-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S.ClH/c10-5-7-6-3-1-2-4-8(6)12-9(7)11;/h1-4H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVMNRUHGUGZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminobenzo B Thiophene 3 Carbonitrile Hcl and Its Precursors
Established Synthetic Routes and Reaction Conditions
Established routes focus on optimizing reaction efficiency, yield, and purity through both microwave irradiation and traditional heating methods. The choice of method often depends on the desired scale, speed, and available equipment.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced time frames compared to conventional methods. wikipedia.orgclockss.org This approach has been successfully applied to the synthesis of 2-aminothiophene derivatives, proving to be a more efficient alternative. clockss.org
The efficiency of microwave-assisted synthesis is highly dependent on the careful optimization of parameters such as temperature, solvent, and reaction time. Studies have systematically investigated these variables to maximize product yields.
For the Gewald reaction, a detailed screening process identified the optimal conditions for synthesizing 2-aminothiophene precursors. The reaction of an aldehyde, a methyl cyanoacetate, and sulfur was tested with various bases and solvents under microwave irradiation. The results indicated that the choice of solvent and temperature profoundly impacts the reaction's outcome. While solvents like DMSO, ethanol, THF, and acetonitrile (B52724) were tested, DMF consistently provided the highest yields. clockss.org The temperature was also found to be a critical factor; a study showed that increasing the temperature from 25°C to 50°C improved the yield from 92% to 95%. clockss.org However, a further increase to 100°C led to a slight reduction in yield. clockss.org Reaction times are dramatically shortened, with optimal yields being achieved in as little as 11 to 30 minutes. clockss.orgrsc.org
Interactive Table 1: Optimization of Microwave-Assisted Gewald Reaction Parameters Data derived from a model reaction of butyraldehyde, methyl cyanoacetate, and sulfur. clockss.org
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pyrrolidine | DMF | 25 | 30 | 92 |
| 2 | Pyrrolidine | DMF | 50 | 30 | 95 |
| 3 | Pyrrolidine | DMF | 75 | 30 | 94 |
| 4 | Pyrrolidine | DMF | 100 | 30 | 88 |
| 5 | Piperidine | DMF | 25 | 30 | 91 |
| 6 | Et3N | DMF | 25 | 30 | 75 |
| 7 | Pyrrolidine | DMSO | 25 | 30 | 85 |
| 8 | Pyrrolidine | EtOH | 25 | 30 | 68 |
In another example, the synthesis of a 3-aminobenzothiophene was achieved with a 94% yield by irradiating the reactants at 130°C for just 11 minutes in DMSO. rsc.org Solvent-free conditions have also been explored, utilizing a small amount of morpholine (B109124) as a catalyst to yield 2-amino-thiophene-3-carboxylic derivatives in high yields of 84–95%. researchgate.net
The choice of catalyst, typically a base, is crucial in the Gewald reaction for promoting the initial Knoevenagel condensation. wikipedia.org A variety of organic bases have been evaluated for their efficacy in microwave-assisted protocols.
Interactive Table 2: Influence of Base on Microwave-Assisted Synthesis Yield Data derived from a model reaction in DMF at 25°C for 30 minutes. clockss.org
| Base | Yield (%) |
| Pyrrolidine | 92 |
| Piperidine | 91 |
| DBU | 88 |
| DIEA | 81 |
| Et3N | 75 |
| NaOH | 65 |
| K2CO3 | 58 |
| Cs2CO3 | 55 |
Gewald Reaction and Its Adaptations for Benzo[b]thiophene Synthesis
The Gewald reaction is a versatile and widely utilized multicomponent reaction for the synthesis of 2-aminothiophenes. researchgate.netorganic-chemistry.orgwikipedia.org In its classic form, it involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of benzo[b]thiophenes, this reaction is adapted by using a cyclic ketone, specifically a cyclohexanone (B45756) derivative. This allows for the formation of the fused tetrahydrobenzo[b]thiophene ring system, which can be subsequently aromatized if required. researchgate.netsemanticscholar.org
The reaction proceeds through an initial Knoevenagel condensation between the cyclohexanone and the active methylene (B1212753) nitrile (malononitrile in this case) to form a stable intermediate. wikipedia.org This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. wikipedia.orgsemanticscholar.org The use of microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times. wikipedia.org
Scope and Limitations of Gewald Condensation for Substituted Analogues
The Gewald reaction is noted for its broad applicability and tolerance of various functional groups, making it a powerful tool for generating diverse substituted 2-aminothiophenes. researchgate.netumich.edu The versatility is due in part to the mild reaction conditions and the ready availability of the requisite starting materials. researchgate.net
However, the scope of the reaction is not without limitations, particularly when applied to the synthesis of substituted benzo[b]thiophene analogues. The nature of the substituents on the starting cyclohexanone can significantly influence the reaction's outcome. Steric hindrance from bulky substituents on the ketone can impede the initial Knoevenagel condensation, leading to lower yields. The electronic properties of the substituents can also play a role. While the reaction is generally tolerant, highly electron-withdrawing or electron-donating groups may affect the reactivity of the intermediates. Furthermore, the reaction can sometimes be affected by the formation of byproducts, although new conditions, such as performing the reaction in a THF/water system with an inorganic base, have been developed to suppress this. researchgate.net
Below is a table illustrating the scope of the Gewald reaction with various cyclic ketones.
| Starting Ketone | Product | Yield (%) | Reference |
| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Good | researchgate.net |
| 4-Phenylcyclohexanone | 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Not specified | semanticscholar.org |
| 4-(tert-Butyl)cyclohexanone | 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Excellent | researchgate.net |
| 5α-Cholestan-3-one | Steroid-anellated 2-aminothiophene | Good | researchgate.net |
Nucleophilic Aromatic Substitution-Cyclization Pathways
An alternative and powerful strategy for the synthesis of the benzo[b]thiophene core involves a sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. rsc.org This approach is particularly useful for constructing the aromatic benzo[b]thiophene ring directly, bypassing the need for a subsequent dehydrogenation/aromatization step that is often required when starting from cyclohexanones.
Use of 2-Halobenzonitriles and Thiolate Anions
This specific pathway utilizes readily available 2-halobenzonitriles (e.g., 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile) as the starting material for the benzene (B151609) ring portion of the final molecule. rsc.org The reaction is initiated by the nucleophilic attack of a thiolate anion on the electron-deficient aromatic ring of the 2-halobenzonitrile, displacing the halide leaving group. nih.gov
A common reagent used to introduce the sulfur atom and the remainder of the thiophene (B33073) ring is methyl thioglycolate. In the presence of a base such as triethylamine (B128534), the thioglycolate attacks the 2-halobenzonitrile. The resulting intermediate then undergoes an intramolecular cyclization, where the enolate attacks the nitrile group, leading to the formation of the 3-aminobenzo[b]thiophene-2-carboxylate ester. Subsequent chemical modification of the ester and nitrile groups can lead to the target compound. Microwave-assisted conditions have been shown to provide rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%) using this method. rsc.org
| 2-Halobenzonitrile | Sulfur Nucleophile | Conditions | Product | Yield (%) |
| Substituted 2-halobenzonitriles | Methyl thioglycolate | Triethylamine, DMSO, Microwave, 130 °C | 3-Aminobenzo[b]thiophene derivatives | 58-96 |
Hydrogenation of Nitro-Substituted Precursors
Another synthetic approach involves the initial synthesis of a nitro-substituted benzo[b]thiophene precursor, followed by the chemical reduction of the nitro group to the primary amine. This method is advantageous when the corresponding nitro-aromatic starting materials are more accessible or when other functional groups in the molecule are incompatible with the conditions of direct amination or cyclization reactions that form the amino group simultaneously with the ring.
Catalytic Hydrogenation with Palladium on Carbon
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon (Pd/C) is one of the most common and effective catalysts for this transformation. mdma.ch The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). mdma.ch The nitro-substituted benzo[b]thiophene is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and the Pd/C catalyst is added. mdma.ch The reaction mixture is then subjected to hydrogen pressure, often at room temperature or with gentle heating. mdma.ch The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amino group and water as the only byproduct. This method is known for its high yields and chemoselectivity, as it generally does not affect other reducible functional groups like nitriles or esters under controlled conditions. researchgate.net
| Substrate | Catalyst | Conditions | Product | Yield |
| 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | 10% Pd/C | H₂, MeOH, 1N HCl | 2-(4-Methoxy-2,3-methylenedioxyphenyl)ethylamine HCl | 67% |
| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C (K-type) | H₂, EtOH, 12M HCl, 0 °C | 3,4-Methylenedioxyphenethylamine | Not specified |
Regioselectivity and Stereochemical Considerations in Synthesis
In the synthesis of substituted benzo[b]thiophenes, controlling the position of substituents (regioselectivity) is crucial. When using an unsymmetrically substituted cyclohexanone in the Gewald reaction, two different regioisomeric products can potentially form, depending on which α-carbon of the ketone participates in the initial Knoevenagel condensation. The outcome is often dictated by the steric and electronic environment around the carbonyl group, with the reaction typically favoring condensation at the less sterically hindered α-position.
Stereochemical considerations are less prominent in the synthesis of the fully aromatic 2-aminobenzo[b]thiophene-3-carbonitrile (B173546), as the final product is planar. However, during the synthesis of the tetrahydrobenzo[b]thiophene intermediates via the Gewald reaction, if the starting cyclohexanone contains stereocenters, these can be retained or altered during the reaction. The formation of new stereocenters is also possible, leading to diastereomeric products. For the nucleophilic aromatic substitution-cyclization pathways, the regiochemistry is explicitly defined by the substitution pattern of the starting 2-halobenzonitrile, providing excellent control over the final product's structure.
Control of Functional Group Placement
The precise placement of functional groups on the benzo[b]thiophene scaffold is crucial for determining the biological activity and chemical properties of the resulting molecules. The synthesis of specific isomers, such as 2-amino versus 3-amino derivatives, is a key challenge that chemists have addressed through strategic selection of starting materials and reaction pathways.
The synthesis of distinct positional isomers, such as 2-amino-3-benzoylbenzo[b]thiophenes and their 3-amino counterparts, highlights the ability to control the location of the amino group. This regiocontrol is essential for structure-activity relationship (SAR) studies, as seen in the development of antimitotic agents where the positioning of the amino group significantly influences the compound's interaction with biological targets like tubulin. nih.gov
One of the most versatile and widely used methods for synthesizing 2-aminothiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The mechanism inherently leads to the formation of a 2-aminothiophene ring system. nih.gov For instance, the reaction of cyclohexanone, malononitrile, and sulfur yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. researchgate.net
Conversely, achieving 3-aminobenzo[b]thiophene substitution patterns often requires a different synthetic approach. These routes may involve intramolecular cyclization of precursors where the nitrogen and sulfur moieties are positioned to favor the formation of the 3-amino isomer. researchgate.net The synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines, for example, proceeds through a sequence involving 2-mercaptoacetaldehyde generation, nucleophilic addition, and annelation, demonstrating a pathway to control substituent placement. beilstein-journals.org The choice of precursors, such as α-nitroketene N,S-acetals, directs the final arrangement of the functional groups on the thiophene ring. beilstein-journals.org
The following table summarizes different starting materials and the resulting regiochemistry in the synthesis of aminobenzothiophenes.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Conditions | Product Regiochemistry |
| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Base (e.g., morpholine) | 2-Aminothiophene |
| 2-Halobenzonitrile | Methyl thioglycolate | - | Base (e.g., Et3N) | 3-Aminobenzothiophene |
| α-Nitroketene N,S-acetals | 1,4-Dithiane-2,5-diol | - | Base (e.g., K2CO3) | 2-Amino-3-nitrothiophene |
Diastereoselective and Enantioselective Approaches
The development of stereoselective synthetic methods is crucial for producing chiral derivatives of benzo[b]thiophenes, which are often required for specific biological applications. While the parent 2-aminobenzo[b]thiophene-3-carbonitrile is achiral, many of its derivatives possess stereocenters, necessitating diastereoselective and enantioselective synthetic strategies.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules containing the thiophene motif. For instance, chiral Brønsted acid catalysts can be employed in formal cycloaddition reactions to generate chiral products with high enantioselectivity. acs.org Similarly, the functionalization of 3-aminobenzothiophenes at the C2-position can be achieved with high enantioselectivity using chiral-at-metal rhodium(III) complexes. researchgate.net
Recent advances have also focused on the catalytic asymmetric functionalization and dearomatization of thiophenes to create chiral spiranes and axially chiral naphthyl-benzothiophene derivatives with excellent enantioselectivities. rsc.orgrsc.org Ruthenium-N-heterocyclic carbene complexes have proven effective in the highly asymmetric hydrogenation of substituted thiophenes and benzothiophenes, providing a route to enantiomerically pure tetrahydrothiophenes. acs.org
Another innovative approach involves the transition-metal-free, enantiospecific coupling of benzothiophene (B83047) S-oxides with boronic esters. This method allows for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity. researcher.lifenih.gov
The table below highlights selected enantioselective methodologies applicable to the synthesis of chiral benzothiophene derivatives.
| Reaction Type | Catalyst/Reagent | Achieved Selectivity |
| Formal Cycloaddition | Confined imidodiphosphorimidate (IDPi) Brønsted acid | Up to 99:1 er |
| C2-Alkylation of 3-aminobenzothiophenes | Chiral-at-metal Rhodium(III) complex | High yields and selectivity |
| Asymmetric Hydrogenation | Ruthenium-N-heterocyclic carbene complex | High enantioselectivity |
| Enantiospecific C2-Alkylation | Benzothiophene S-oxides / Boronic esters (metal-free) | Complete enantiospecificity |
| Asymmetric Dearomatization | Organocatalysis | Excellent enantioselectivities |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols for 2-aminobenzo[b]thiophene-3-carbonitrile and related compounds, in line with the principles of green chemistry. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Multicomponent reactions, such as the Gewald synthesis, are inherently atom-economical and are a cornerstone of green synthetic strategies in this area. nih.govresearchgate.net
Solvent-Free Reactions and Alternative Solvents
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). unibo.it For the synthesis of 2-aminothiophenes, several solvent-free methods have been developed. Mechanochemistry, using high-speed ball milling, has been successfully applied to the Gewald reaction, often requiring only a catalytic amount of base and proceeding under aerobic conditions. mdpi.com These solvent-free reactions can provide moderate to excellent yields and represent a significant improvement in environmental performance. semanticscholar.org
When a solvent is necessary, the focus shifts to greener alternatives. Water has been utilized as a solvent for the Gewald reaction, particularly in ultrasound-promoted syntheses, which can offer experimental simplicity and good functional group tolerance. researchgate.net Other alternative solvents that have been explored include:
Polyethylene glycol (PEG): An eco-friendly solvent used in ultrasonic-assisted syntheses of 2-aminothiophenes. nih.gov
Ionic Liquids: Basic ionic liquids can serve as both the solvent and catalyst, and can often be recycled. nih.gov
Deep Eutectic Solvents: Mixtures like choline (B1196258) chloride and urea (B33335) provide a green reaction medium for the Gewald synthesis. nih.gov
Eucalyptol: A bio-based solvent that can be a potential replacement for hazardous dipolar aprotic solvents. mdpi.com
The following table summarizes various green reaction conditions for the synthesis of 2-aminothiophenes.
| Method | Solvent/Condition | Key Advantages |
| Mechanochemistry | Solvent-Free (High-Speed Ball Milling) | Reduced solvent waste, aerobic conditions, catalytic base. mdpi.com |
| Ultrasound-Promoted | Water | Use of a green solvent, experimental simplicity. researchgate.net |
| Microwave-Assisted | Ionic Liquid | Reduced reaction times, reusable solvent/catalyst. researchgate.net |
| Conventional Heating | Polyethylene Glycol (PEG-600) | Eco-friendly solvent, good yields. nih.gov |
| Conventional Heating | Deep Eutectic Solvent (Choline chloride/urea) | Biodegradable and low-cost solvent system. nih.gov |
Catalysis for Sustainable Synthesis
The development of efficient and recyclable catalysts is a key aspect of sustainable synthesis. In the context of the Gewald reaction and related syntheses, a variety of catalysts have been employed to improve reaction rates, yields, and environmental compatibility.
Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. Examples include:
Piperazine supported on amorphous silica (B1680970) (KG-60-piperazine): A reusable basic catalyst for the Gewald reaction that can be recycled for several cycles without significant loss of activity. tandfonline.com
Sodium aluminate (NaAlO₂): A cost-effective, environmentally benign, and recyclable solid base catalyst. scribd.com
Fe₃O₄@nanocellulose/Cu(II): A magnetic, recoverable nanocatalyst used for the synthesis of pyrimido[2,1-b]benzothiazoles under solvent-free conditions. researchgate.net
Homogeneous catalysts , including organocatalysts, also play a role in promoting greener syntheses. L-proline, for example, has been used to catalyze the three-component Gewald reaction. nih.gov While separation can be more challenging than with heterogeneous systems, these catalysts are often metal-free and less toxic.
The table below provides examples of sustainable catalysts used in the synthesis of 2-aminothiophenes.
| Catalyst | Type | Reaction | Key Features |
| KG-60-piperazine | Heterogeneous (Silica-supported) | Gewald Reaction | Reusable for at least four cycles, general applicability. tandfonline.com |
| NaAlO₂ | Heterogeneous (Solid Base) | Gewald Reaction | Cost-effective, mild conditions, recyclable. scribd.com |
| Fe₃O₄@nanocellulose/Cu(II) | Heterogeneous (Magnetic Nanocatalyst) | Three-component synthesis of fused heterocycles | Magnetically separable, reusable, solvent-free conditions. researchgate.net |
| L-proline | Homogeneous (Organocatalyst) | Gewald Reaction | Metal-free, promotes reaction with coumarin (B35378) derivatives. nih.gov |
Reactivity of the 2-Amino Group
The 2-amino group in 2-aminobenzo[b]thiophene-3-carbonitrile is a primary aromatic amine, making it a nucleophilic center that readily participates in a variety of chemical reactions. Its reactivity is a cornerstone for the synthesis of a diverse range of fused heterocyclic systems and substituted benzothiophene derivatives.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the 2-amino group allows it to act as a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen or sulfur-nitrogen bonds.
The 2-amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, N-aryl systems can be acylated using acyl chlorides in the presence of a base like triethylamine (NEt3) or by deprotonating the amine with a strong base like sodium hydride (NaH) before adding the acyl chloride. reddit.com While specific examples for the HCl salt of 2-aminobenzo[b]thiophene-3-carbonitrile are not prevalent in the literature, the acylation of similar aminothiophene systems is a well-established transformation. For example, the acylation of 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with acyl chlorides proceeds efficiently. beilstein-journals.org
Similarly, sulfonylation can be achieved by treating the amino group with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamide derivatives, which are of significant interest in medicinal chemistry. The reaction of various amines with aryl sulfonyl chlorides is a common method for the synthesis of sulfonamides. researchgate.net
| Reaction | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acyl chloride or Anhydride (B1165640) | N-acyl-2-aminobenzo[b]thiophene-3-carbonitrile | Base (e.g., NEt3, NaH), organic solvent |
| Sulfonylation | Sulfonyl chloride | N-sulfonyl-2-aminobenzo[b]thiophene-3-carbonitrile | Base, organic solvent |
N-alkylation of the 2-amino group can be accomplished using alkyl halides. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the alkyl halide. In some cases, microwave activation has been shown to be highly efficient for the N-alkylation of related 2-aminobenzothiazoles in aqueous media. mdpi.com
N-arylation of aminothiophene derivatives can be achieved through cross-coupling reactions. A notable example is the copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate with arylboronic acids or potassium aryltrifluoroborate salts, known as the Chan-Lam cross-coupling reaction. nih.gov This method demonstrates good functional group tolerance and provides moderate to good yields of the N-arylated products.
| Reaction | Reagent Type | Product Type | Catalyst/Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halide | 2-(Alkylamino)benzo[b]thiophene-3-carbonitrile | Base, optional microwave irradiation |
| N-Arylation | Arylboronic acid or Potassium aryltrifluoroborate | 2-(Arylamino)benzo[b]thiophene-3-carbonitrile | Copper catalyst (Chan-Lam coupling) |
Diazotization and Coupling Reactions
The primary aromatic amino group of 2-aminobenzo[b]thiophene derivatives can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate. organic-chemistry.org These diazonium salts can then be subjected to coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. A series of novel monoazo disperse dyes have been synthesized by coupling diazotized 2-aminobenzo[b]thiophene derivatives with N-arylmaleimides. researchgate.netresearchgate.net The synthesis of azo dyes from 2-aminothiophene derivatives often requires careful control of reaction conditions due to the reactivity of the heterocyclic amine. dergipark.org.tr
Condensation Reactions with Carbonyl Compounds
The 2-amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is a key step in the synthesis of various fused heterocyclic systems. For example, the condensation of 2-aminothiophenes with aromatic aldehydes is a well-known reaction that can be catalyzed by various agents, including biocatalysts like bacterium-derived hemoglobin. mdpi.com Three-component condensation reactions involving 2-aminothiophenes, aldehydes, and a third component like Meldrum's acid have been developed for the synthesis of complex heterocyclic structures. researchgate.net In some instances, the condensation of 2-aminobenzothiophenes with aldehydes can be followed by an intramolecular cyclization to yield fused ring systems. nih.gov
| Carbonyl Compound | Catalyst/Conditions | Initial Product | Potential Final Product |
|---|---|---|---|
| Aromatic Aldehydes | Biocatalyst (e.g., VHb), TBHP, DMSO | Schiff Base | Fused heterocycles (e.g., benzothiazoles) |
| Aldehydes and Meldrum's acid | - | Intermediate adduct | 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones |
Reactivity of the 3-Carbonitrile Group
One of the primary reactions of the nitrile group is hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate. libretexts.org For instance, the hydrolysis of nitriles with a dilute acid under reflux yields the corresponding carboxylic acid. libretexts.org However, in some cases, such as with 2-aminoadamantane-2-carbonitrile, direct hydrolysis of the nitrile group can be challenging and may require prior modification of the adjacent amino group. researchgate.net
The nitrile group can also participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions of nitriles with 1,3-dipoles like nitrile N-oxides or azomethine ylides can lead to the formation of five-membered heterocyclic rings. uchicago.edunih.gov The reactivity of nitriles in such cycloadditions is influenced by the electronic nature of the substituents on the nitrile-containing molecule. mdpi.com The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles through various cyclization strategies. researchgate.net
Reduction to Amines or Aldehydes
The nitrile group of 2-Aminobenzo[b]thiophene-3-carbonitrile is susceptible to reduction by various reagents to yield either primary amines or aldehydes, depending on the conditions and the reducing agent employed.
Reduction to Primary Amines: Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the complete reduction of nitriles to primary amines. chemistrysteps.comwikipedia.org This reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. For 2-Aminobenzo[b]thiophene-3-carbonitrile, this transformation would yield 2-amino-3-(aminomethyl)benzo[b]thiophene. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C), is another effective method for this conversion. wikipedia.org
Reduction to Aldehydes: Partial reduction of the nitrile group can be achieved to form an aldehyde. This requires the use of milder, sterically hindered reducing agents that add only one equivalent of hydride. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, typically used at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.comchemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an imine intermediate, which is hydrolyzed upon aqueous workup to afford the aldehyde. chemistrysteps.comwikipedia.orgchemistrysteps.com An alternative method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to generate an iminium salt that is subsequently hydrolyzed to the aldehyde. wikipedia.orgchemistry-reaction.comdrugfuture.combyjus.com This method is particularly efficient for aromatic nitriles. wikipedia.orgbyjus.com The product of this reaction would be 2-amino-benzo[b]thiophene-3-carbaldehyde.
Table 1: Reduction Reactions of the Nitrile Group
| Transformation | Expected Product | Typical Reagents | Typical Conditions |
|---|---|---|---|
| Full Reduction to Amine | 2-Amino-3-(aminomethyl)benzo[b]thiophene | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous/acidic workup. |
| Full Reduction to Amine | 2-Amino-3-(aminomethyl)benzo[b]thiophene | H₂ with Raney Nickel or Pd/C | Elevated temperature and pressure. |
| Partial Reduction to Aldehyde | 2-Amino-benzo[b]thiophene-3-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Aprotic solvent (e.g., Toluene, Hexane) at low temperature (-78 °C), followed by aqueous/acidic workup. chemistrysteps.comcommonorganicchemistry.com |
| Partial Reduction to Aldehyde | 2-Amino-benzo[b]thiophene-3-carbaldehyde | Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | Stephen Aldehyde Synthesis: Anhydrous solvent (e.g., ethyl acetate), followed by hydrolysis. wikipedia.orgbyjus.com |
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. nih.gov The reaction proceeds through an amide intermediate (2-aminobenzo[b]thiophene-3-carboxamide).
Under acidic conditions, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid or sulfuric acid. The final product is the free carboxylic acid, 2-aminobenzo[b]thiophene-3-carboxylic acid, along with an ammonium (B1175870) salt.
Under alkaline conditions, the nitrile is heated with an aqueous base such as sodium hydroxide. This initially forms the salt of the carboxylic acid (e.g., sodium 2-aminobenzo[b]thiophene-3-carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required.
Table 2: Hydrolysis of the Nitrile Group
| Condition | Intermediate | Final Product | Typical Reagents |
|---|---|---|---|
| Acid-Catalyzed | 2-Aminobenzo[b]thiophene-3-carboxamide | 2-Aminobenzo[b]thiophene-3-carboxylic acid | Aqueous HCl or H₂SO₄, heat (reflux). |
| Base-Catalyzed | 2-Aminobenzo[b]thiophene-3-carboxamide | Sodium 2-aminobenzo[b]thiophene-3-carboxylate (requires acidification for free acid) | Aqueous NaOH or KOH, heat (reflux), followed by addition of strong acid (e.g., HCl). |
Reaction with Nucleophiles to Form Amidines
Nitriles react with primary or secondary amines in the presence of a catalyst to form amidines. This transformation involves the nucleophilic addition of an amine to the electrophilic carbon of the nitrile group. The reaction can be promoted by various catalysts, including copper salts. mdpi.com Benzonitriles with electron-withdrawing substituents tend to produce amidines in higher yields compared to those with electron-donating groups. mdpi.com Another classical method for amidine synthesis is the Pinner reaction, where the nitrile first reacts with an alcohol in the presence of anhydrous HCl to form a Pinner salt (an alkyl imidate hydrochloride), which can then react with an amine to give the corresponding amidine. semanticscholar.org
Table 3: Amidine Formation from the Nitrile Group
| Reaction | Expected Product | Typical Reagents | Typical Conditions |
|---|---|---|---|
| Copper-Catalyzed Amination | N-Substituted-2-aminobenzo[b]thiophene-3-carboximidamide | Primary or secondary amine, CuCl, base (e.g., Cs₂CO₃), ligand (e.g., 2,2'-bipyridine). mdpi.com | Solvent (e.g., TFE), heat (e.g., 100 °C), O₂ atmosphere. mdpi.com |
| Pinner Reaction Pathway | N-Substituted-2-aminobenzo[b]thiophene-3-carboximidamide | 1. Anhydrous alcohol (e.g., EtOH), anhydrous HCl. 2. Primary or secondary amine. | Two-step process, typically at low to ambient temperatures. |
Reactivity of the Benzo[b]thiophene Core
The fused aromatic system of benzo[b]thiophene has its own characteristic reactivity, including electrophilic substitution on the benzene ring and reactions involving the thiophene sulfur atom.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. physicsandmathstutor.com The regioselectivity of this reaction is governed by the existing substituents on the ring. physicsandmathstutor.comfiveable.me For 2-Aminobenzo[b]thiophene-3-carbonitrile, the directing effects of the 2-amino group, the 3-carbonitrile group, and the fused thiophene ring must be considered.
Amino Group (-NH₂): The amino group at the 2-position is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring system via resonance. physicsandmathstutor.comfiveable.me
Carbonitrile Group (-CN): The nitrile group at the 3-position is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
Benzo[b]thiophene Ring: The parent benzo[b]thiophene system preferentially undergoes electrophilic attack on the thiophene ring, primarily at the 3-position. Since this position is blocked in the target molecule, the focus shifts to the benzene portion of the core.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Expected Product(s) |
|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro and/or 6-Nitro substituted derivative. |
| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo and/or 6-Bromo substituted derivative. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Sulfonic acid and/or 6-Sulfonic acid substituted derivative. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and/or 6-Acyl substituted derivative. |
Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring is susceptible to oxidation. This reaction converts the electron-donating thioether into a strongly electron-accepting sulfoxide (B87167) or sulfone group. mdpi.com Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for this transformation. mdpi.comnih.govresearchgate.net The reaction proceeds in a stepwise manner. The use of one equivalent of the oxidizing agent can yield the benzo[b]thiophene-S-oxide (a sulfoxide), while an excess of the reagent under more forcing conditions leads to the formation of the benzo[b]thiophene-S,S-dioxide (a sulfone). nih.gov This oxidation significantly alters the electronic properties of the molecule. mdpi.com
Table 5: Oxidation of the Thiophene Sulfur
| Degree of Oxidation | Expected Product | Typical Reagents |
|---|---|---|
| To Sulfoxide | 2-Aminobenzo[b]thiophene-3-carbonitrile-1-oxide | ~1 equivalent of m-CPBA or H₂O₂. nih.gov |
| To Sulfone | 2-Aminobenzo[b]thiophene-3-carbonitrile-1,1-dioxide | Excess m-CPBA or H₂O₂ with catalyst (e.g., CH₃ReO₃). mdpi.comnih.gov |
Reductive Cleavage of the Thiophene Ring
The C-S bonds of the thiophene ring can be cleaved under reductive conditions, a reaction known as desulfurization. organicreactions.orgorganic-chemistry.org Raney Nickel, a catalyst that contains adsorbed hydrogen, is a classic and powerful reagent for this purpose. organicreactions.orgchem-station.comresearchgate.net Treatment of a thiophene derivative with Raney Nickel typically results in the complete removal of the sulfur atom and saturation of the positions where the C-S bonds were cleaved. For 2-Aminobenzo[b]thiophene-3-carbonitrile, this would lead to the cleavage of the thiophene ring, likely resulting in a substituted ethylbenzene (B125841) derivative after reduction of the nitrile and other potential transformations.
Table 6: Reductive Cleavage of the Thiophene Ring
| Reaction | Expected Product Type | Typical Reagents |
|---|---|---|
| Reductive Desulfurization | Substituted ethylbenzene derivative | Raney Nickel (Ni(H)). organicreactions.org |
Cyclization Reactions to Form Fused Heterocycles
The strategic placement of the amino and nitrile groups on the benzothiophene scaffold allows for the construction of additional fused rings, leading to complex polycyclic aromatic systems. These reactions are pivotal in medicinal chemistry for creating libraries of compounds with potential biological activity.
Annulation reactions involve the formation of a new ring fused to the existing benzo[b]thiophene core. This is typically achieved by reacting the aminonitrile with bifunctional reagents, where one part of the reagent reacts with the amino group and the other part reacts with the nitrile group, or a derivative thereof.
Pyrimidines: The synthesis of a fused pyrimidine (B1678525) ring is one of the most common transformations of o-aminonitriles. This conversion to a benzo nih.govresearchgate.netthieno[3,2-d]pyrimidine system can be accomplished by treating 2-aminobenzo[b]thiophene-3-carbonitrile with various one-carbon (C1) synthons. For example, heating with formamide (B127407) or triethyl orthoformate introduces a single carbon atom that forms the C4 position of the pyrimidine ring. Similarly, reaction with acetimidamides can be used to install a substituted methyl group at the C2 position of the new pyrimidine ring. nih.gov An intermediate amidine can undergo intramolecular cyclization, followed by aromatization, to yield the final fused pyrimidine product. nih.gov While many examples exist for related aminothiophenes, this core reactivity is fundamental to the aminonitrile group. nih.govekb.eg
| Reactant 1 | Reagent(s) | Product | Reaction Type |
| 2-Aminobenzo[b]thiophene-3-carbonitrile derivative | p-Anisidine, AlCl₃, Microwave irradiation | N-(4-methoxyphenyl)-2-methyl-benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-amine | Cyclocondensation |
| 2-Aminobenzo[b]thiophene-3-carboxamide | Propargyl bromide, K₂CO₃/DMF | 2-(prop-2-yn-1-ylthio)benzothieno[2,3-d]pyrimidinone | Cyclization/Alkylation |
Pyridines: The annulation of a pyridine (B92270) ring onto the benzo[b]thiophene core from 2-aminobenzo[b]thiophene-3-carbonitrile is less frequently documented than pyrimidine formation. However, established strategies for constructing fused pyridine rings from o-aminonitriles, such as the Friedländer annulation, could theoretically be applied. This would involve the reaction of the aminonitrile with a compound containing a carbonyl group adjacent to an active methylene group, leading to the formation of a thieno[2,3-b]pyridine (B153569) derivative.
Thiazoles: The formation of a thiazole (B1198619) ring can be achieved by reacting the amino group with reagents that can subsequently cyclize. While direct examples for 2-aminobenzo[b]thiophene-3-carbonitrile are not prominent, the reactivity of the analogous compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, serves as an excellent model. researchgate.netnih.govfarmaceut.org Reaction of this saturated analog with thioglycolic acid in acetic acid leads to the formation of a 2-(thiazol-4(5H)-one) derivative attached to the benzothiophene core. farmaceut.org This reaction proceeds via the formation of a thioamide intermediate, followed by intramolecular cyclization.
| Reactant 1 | Reagent(s) | Product | Reaction Type | Ref. |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Thioglycolic acid, Acetic acid, Reflux | 2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazol-4(5H)-one | Cyclocondensation | farmaceut.org |
Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines involves the formation of a pyridine ring fused to the thiophene ring. As mentioned, this can be achieved via modifications of the Friedländer synthesis. This general method involves the condensation of an o-aminoaryl nitrile with a ketone having α-methylene protons, typically under acid or base catalysis, to construct the new pyridine ring. This established route is a key strategy for accessing this class of fused heterocycles. nih.gov
Benzo nih.govresearchgate.netthieno[3,2-e] nih.govnih.govdiazepines: The synthesis of the seven-membered diazepine (B8756704) ring fused to the benzo[b]thiophene core to form the specific benzo nih.govresearchgate.netthieno[3,2-e] nih.govnih.govdiazepine system is a more complex transformation. The construction of such thienodiazepine systems often involves multi-step synthetic sequences starting from different precursors rather than a direct cyclization from 2-aminobenzo[b]thiophene-3-carbonitrile. nih.govjocpr.com For instance, related 1,4-thienodiazepine-2,5-diones have been synthesized through Ugi multicomponent reactions starting from simpler 2-aminothiophenes. nih.gov
Intramolecular cyclizations are powerful reactions for building fused ring systems, where the reacting functional groups are part of the same molecule. For 2-aminobenzo[b]thiophene-3-carbonitrile, this typically requires a preliminary step to introduce a new reactive group, usually via modification of the 2-amino group.
A common strategy involves the acylation of the amino group to form a 2-acylamino-benzo[b]thiophene-3-carbonitrile intermediate. This intermediate is now primed for cyclization. Upon treatment with a base (like sodium ethoxide) or acid, the amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the adjacent nitrile group. This process, known as Thorpe-Ziegler cyclization, results in the formation of a fused 4-aminopyrimidine (B60600) ring. Subsequent tautomerization or hydrolysis during workup yields the corresponding 4-oxo-thienopyrimidine derivative. This methodology has been demonstrated effectively with the related 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile, which, upon acetylation and subsequent heating, cyclizes to form the 2-methyl-7-phenyl-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one. nih.gov
| Precursor | Reagent(s) for Cyclization | Product | Reaction Type | Ref. |
| N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | Acetic anhydride, Heat | 2-Methyl-7-phenyl-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one | Intramolecular Cyclization | nih.gov |
Scope and Academic Importance of the Compound
Foundation for Diverse Chemical Transformations
The synthetic utility of 2-aminobenzo[b]thiophene-3-carbonitrile stems directly from the unique positioning of its amino and cyano groups. This arrangement is ideal for intramolecular cyclization and condensation reactions, allowing for the efficient construction of new fused ring systems. The nucleophilic amino group readily reacts with various electrophiles, while the nitrile group can participate in cyclization through addition reactions. This dual reactivity allows it to serve as a cornerstone for building a variety of fused heterocyclic structures, most notably thieno[2,3-d]pyrimidines. nih.govekb.eg
Common transformations involve reactions with single-carbon electrophiles. For instance, heating the compound with formic acid or formamide (B127407) can lead to the formation of a benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidin-4-one ring system. ekb.eg Similarly, reactions with isothiocyanates or carbon disulfide provide access to thienopyrimidines containing thioxo (C=S) functional groups. ekb.egnih.gov The amino group can also be converted to other functionalities, such as an azido (B1232118) group via reaction with nitrous acid, opening up further synthetic possibilities. ekb.eg These transformations highlight the compound's role as a robust platform for generating molecular diversity.
Table 1: Representative Chemical Transformations
| Reagent | Reaction Type | Resulting Heterocyclic Core |
|---|---|---|
| Formic Acid | Cyclocondensation | Benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidin-4-one |
| Carbon Disulfide | Cyclization/Addition | Dithioxo-benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidine |
| Isothiocyanates | Addition/Cyclization | Thioxo-benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidines |
| Anhydrides | Acylation/Cyclization | Substituted Benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidines |
Precursor Potential in Advanced Organic Synthesis
The true value of 2-aminobenzo[b]thiophene-3-carbonitrile in advanced organic synthesis lies in its function as a precursor to complex, high-value molecules. The fused heterocyclic systems derived from it, particularly benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidines, are recognized as "privileged structures" in medicinal chemistry. rsc.orgnih.gov This means the thienopyrimidine scaffold frequently appears in compounds with significant biological activity, including anti-inflammatory, antimicrobial, and antitumor properties. ijacskros.comnih.gov
By utilizing 2-aminobenzo[b]thiophene-3-carbonitrile as the foundational starting material, synthetic chemists can efficiently access these valuable scaffolds. Subsequent chemical modifications can then be performed on the newly formed rings to develop novel drug candidates or functional materials. nih.govmsesupplies.com The compound acts as a key intermediate that bridges simple starting materials with complex, polycyclic products that are of interest in pharmaceutical and materials science research. Its structure contains the latent potential that can be unlocked through well-established synthetic routes to generate libraries of diverse compounds for screening and development.
Table 2: Precursor Applications in Synthesis
| Precursor | Intermediate Scaffold Synthesized | Field of Application |
|---|---|---|
| 2-Aminobenzo[b]thiophene-3-carbonitrile | Benzo rsc.orgijacskros.comthieno[2,3-d]pyrimidine | Medicinal Chemistry |
| 2-Aminobenzo[b]thiophene-3-carbonitrile | Polycyclic Fused Thiophenes | Materials Science |
| 2-Aminobenzo[b]thiophene-3-carbonitrile | Substituted Benzothiophenes | Agrochemical Research |
Derivatization Strategies and Analogue Synthesis
Design Principles for Novel Analogues
The design of new analogues is a thoughtful process that balances theoretical principles with synthetic feasibility. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic profiles.
Rational drug design for analogues of 2-aminobenzo[b]thiophene-3-carbonitrile (B173546) hinges on understanding the relationship between the molecule's three-dimensional structure and its biological activity. Structure-Activity Relationship (SAR) studies are pivotal in identifying the key molecular features, or pharmacophores, that are essential for its interaction with a biological target. By systematically modifying different parts of the molecule—the amino group, the nitrile group, and the benzo[b]thiophene core—researchers can probe these interactions.
For instance, in related heterocyclic systems like thienopyrimidines, which are also being investigated as kinase inhibitors, SAR studies have shown that small modifications can dramatically alter biological activity. For example, the introduction of a methyl group at a specific position can enhance potency, while the addition of a basic amine can improve physical properties and selectivity against different kinases. These principles can be directly applied to the 2-aminobenzo[b]thiophene-3-carbonitrile scaffold to guide the synthesis of new derivatives with potentially enhanced therapeutic effects.
Key aspects of SAR that guide the design of novel analogues include:
Isosteric and Bioisosteric Replacements: Substituting functional groups with others that have similar steric and electronic properties to improve potency or pharmacokinetic profiles.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can increase affinity for the target.
Homologation: Systematically increasing the length of alkyl chains to probe the size of a binding pocket.
The insights gained from these studies are then used to build predictive models that can forecast the activity of yet-unsynthesized compounds, thereby streamlining the drug discovery process.
Combinatorial chemistry offers a powerful strategy for rapidly generating a large number of diverse analogues from a common scaffold. nih.gov This high-throughput approach allows for the systematic exploration of a wide chemical space around the 2-aminobenzo[b]thiophene-3-carbonitrile core. The process involves the parallel synthesis of a "library" of related compounds by reacting a set of starting materials (building blocks) in all possible combinations. nih.gov
There are two main approaches to combinatorial synthesis:
Solid-Phase Synthesis: The 2-aminobenzo[b]thiophene-3-carbonitrile scaffold is attached to a solid support (a resin bead), and reagents are added in a stepwise fashion. The excess reagents and by-products are easily washed away, simplifying the purification process.
Solution-Phase Synthesis: The reactions are carried out in solution, and purification is often achieved using automated techniques.
Once a library is synthesized, it is screened for biological activity using high-throughput screening (HTS) methods. The "hits" from this screening can then be further optimized using more focused, rational design approaches. This iterative process of library synthesis and screening can significantly accelerate the discovery of new drug candidates. nih.gov
| Approach | Principle | Number of Compounds | Throughput | Focus |
|---|---|---|---|---|
| Rational Design (SAR) | Iterative, hypothesis-driven modification of a lead compound. | Small, focused sets. | Low to medium. | Optimization of a known pharmacophore. |
| Combinatorial Chemistry | Systematic, parallel synthesis of a large number of compounds. | Large, diverse libraries. | High. | Discovery of new pharmacophores and "hits". |
Synthetic Pathways to Substituted Derivatives
The chemical versatility of the 2-aminobenzo[b]thiophene-3-carbonitrile scaffold allows for a variety of synthetic modifications. These can be broadly categorized into functionalization of the existing amino and nitrile groups, modification of the aromatic ring system, and hybridization with other molecular frameworks.
The 2-amino and 3-carbonitrile groups are key reactive handles for derivatization. sciforum.net The amino group, being nucleophilic, can undergo a range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.
The nitrile group can also be transformed into other functional groups:
Hydrolysis: Conversion to a carboxylic acid or an amide.
Reduction: Reduction to a primary amine.
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic rings, such as thieno[2,3-d]pyrimidines. tubitak.gov.tr
These transformations allow for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.
The benzo portion of the benzo[b]thiophene ring system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common modifications include:
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). These halogenated derivatives can serve as valuable intermediates for further functionalization via cross-coupling reactions.
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed on halogenated or triflated benzo[b]thiophene derivatives to introduce a wide variety of aryl, vinyl, and alkynyl substituents. researchgate.net
Molecular hybridization is a strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. nih.gov This can lead to compounds with a dual mode of action or improved efficacy. The 2-aminobenzo[b]thiophene-3-carbonitrile core can be hybridized with other biologically active scaffolds. For example, it can be linked to other heterocyclic rings known for their therapeutic properties, such as pyridine (B92270), pyrimidine (B1678525), or quinoline.
One approach involves the synthesis of benzo[b]thiophene acylhydrazones, which have shown antimicrobial activity. nih.gov This involves reacting a benzo[b]thiophene carboxylic acid derivative with a hydrazine, followed by condensation with an aldehyde or ketone. The resulting hybrid molecules combine the structural features of both the benzo[b]thiophene and the acylhydrazone, potentially leading to synergistic effects.
| Modification Site | Reaction Type | Resulting Functional Group/Scaffold | Potential Therapeutic Application |
|---|---|---|---|
| Amino Group | Acylation | Amide | Anticancer, Antimicrobial |
| Nitrile Group | Cyclization | Fused Pyrimidine Ring | Kinase Inhibitor |
| Benzo Ring | Halogenation & Cross-Coupling | Substituted Aryl Groups | Antiviral, Anti-inflammatory |
| Hybridization | Condensation | Acylhydrazone | Antimicrobial |
Regioselective Synthesis of Positional Isomers
The synthesis of specific positional isomers of substituted benzo[b]thiophenes is a critical challenge in medicinal chemistry, as the position of functional groups can drastically alter biological activity. Direct functionalization of the benzo[b]thiophene core, particularly at the C3 position, is often hampered by issues of regioselectivity, with the C2 position being more electronically favored for substitution. nih.gov Traditional methods for C3 functionalization frequently require harsh reaction conditions, the use of precious metals, or the installation and subsequent removal of directing groups, which complicates the synthetic process. nih.govresearchgate.net
A significant advancement in achieving C3 regioselectivity involves a metal-free approach utilizing readily accessible benzothiophene (B83047) S-oxides as synthetic precursors. nih.govresearchgate.net This strategy employs an interrupted Pummerer reaction mechanism. In this process, the benzothiophene S-oxide is activated, allowing for the site-selective delivery of a coupling partner to the C3 position. researchgate.net This method has proven effective for both C3-arylation and C3-alkylation under mild conditions and without the need for a directing group. nih.gov
The general procedure for the C3-arylation using this method involves reacting the benzothiophene S-oxide with trifluoroacetic anhydride (B1165640) (TFAA) at a low temperature, followed by the addition of a phenol (B47542) coupling partner. The reaction proceeds to form the C3-arylated benzothiophene with complete regioselectivity. nih.gov This overcomes the inherent preference for C2 functionalization and provides a direct route to previously hard-to-access C3-substituted analogues. researchgate.net
Table 1: Key Features of Regioselective C3-Functionalization
| Feature | Description | Reference |
|---|---|---|
| Challenge | C3 C-H functionalization is less favored than C2, leading to poor regioselectivity with traditional methods. | nih.govresearchgate.net |
| Precursor | Benzothiophene S-oxides, accessible via straightforward oxidation of benzothiophenes. | nih.gov |
| Mechanism | Interrupted Pummerer reaction enables site-selective delivery of coupling partners to the C3 position. | researchgate.net |
| Conditions | The reaction is metal-free and proceeds under mild conditions. | nih.gov |
| Advantages | Achieves complete regioselectivity for C3-alkylation and C3-arylation without requiring a directing group. | nih.govresearchgate.net |
Computational Design and Virtual Screening for Derivative Synthesis
Computational methods are increasingly integral to modern drug discovery, enabling the rational design and efficient screening of new molecular entities. For derivatives of the 2-aminobenzo[b]thiophene scaffold, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening play a pivotal role in guiding synthetic efforts. researchgate.netnih.gov
QSAR models are developed to establish a mathematical correlation between the structural features of benzothiophene derivatives and their biological activity. researchgate.net By analyzing a dataset of compounds with known activities, these models can identify key molecular descriptors that influence potency. researchgate.net For instance, integrative computational studies on benzothiophene derivatives as potential antibiotics have used QSAR models to predict activity against multidrug-resistant strains of Staphylococcus aureus. These models demonstrated strong predictive power, helping to identify the structural characteristics essential for antimicrobial efficacy. researchgate.net
Molecular docking is another powerful tool used to predict the binding orientation and affinity of a ligand to its biological target. mdpi.com This technique allows researchers to visualize critical interactions, such as hydrogen bonds and hydrophobic contacts, between a designed 2-aminobenzo[b]thiophene derivative and its target protein. For example, docking studies have been used to investigate the binding of benzothiophene derivatives to Mycobacterium tuberculosis kinases, helping to identify compounds with high binding affinities that could serve as potential inhibitors. mdpi.com
Virtual screening leverages these computational techniques to rapidly assess large libraries of virtual compounds, prioritizing a smaller, more manageable number for chemical synthesis and biological testing. nih.govmdpi.com This approach saves considerable time and resources compared to traditional high-throughput screening. nih.gov Ligand-based virtual screening, guided by robust QSAR models, has been successfully employed to select promising 2-aminothiophene derivatives with potential anti-leishmanial activity, demonstrating the effectiveness of in silico methods in identifying novel hit compounds. nih.gov
Table 2: Computational Approaches for Derivative Design
| Technique | Application | Example | Reference |
|---|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure; identifies key molecular descriptors. | Developing models to predict the antibiotic activity of benzothiophene derivatives against MRSA. | researchgate.net |
| Molecular Docking | Simulates the binding of a ligand to a protein's active site; predicts binding affinity and interactions. | Identifying potential inhibitors of Mycobacterium tuberculosis kinases by docking benzothiozinone derivatives. | mdpi.com |
| Virtual Screening | Screens large compound libraries in silico to identify candidates with desired properties for synthesis. | Selecting 2-aminothiophene derivatives with potential anti-leishmanial activity for in vitro evaluation. | nih.gov |
Mechanistic Biological Studies and Structure Activity Relationship Sar Theory
Interaction with Molecular Targets
The aminobenzothiophene scaffold is a versatile structure that has been shown to interact with various biological macromolecules, including enzymes and receptors. These interactions are fundamental to its observed biological activities.
Enzyme Inhibition Mechanisms
Compounds containing the aminothiophene core structure are recognized as templates for the design of various enzyme inhibitors. Their mechanism often involves competitive or non-competitive binding to the active or allosteric sites of enzymes, leading to a modulation of their catalytic activity. The specific nature of the substitutions on the thiophene (B33073) ring dictates the target enzyme and the potency of inhibition.
The 2-aminothiophene scaffold is a key feature in a number of kinase inhibitors. nih.gov Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing crucial roles in cellular signaling pathways. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets. ed.ac.uk
Derivatives of benzothiophene (B83047) have been developed as potent inhibitors of specific kinases, such as Mitogen-activated protein kinase-activated protein kinase 2 (MK2). researchgate.netnih.gov These inhibitors can bind to the ATP-binding site of the kinase, preventing the phosphorylation process and thereby disrupting downstream signaling cascades. researchgate.netyoutube.com Molecular modeling and X-ray crystallography studies help in understanding the precise interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and amino acid residues in the kinase's active site. nih.govnih.gov
Table 1: Examples of Kinase Inhibition by Thiophene Derivatives
| Thiophene Scaffold | Target Kinase | Inhibition Mechanism |
|---|---|---|
| 2-Aminothiazole | Src family kinases, Abl kinase | ATP-competitive inhibition |
| Benzothiophene | MK2 | ATP-competitive inhibition |
| Thieno[2,3-d]pyrimidine | EGFR | ATP-competitive inhibition |
Receptor Binding Affinity and Allosteric Modulation
Beyond enzyme inhibition, aminothiophene derivatives are notable for their interaction with G protein-coupled receptors (GPCRs), particularly as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand. frontiersin.org
A significant body of research has focused on 2-amino-3-benzoylthiophenes, a class of compounds structurally related to 2-Aminobenzo[b]thiophene-3-carbonitrile (B173546), as positive allosteric modulators (PAMs) of the adenosine (B11128) A1 receptor. frontiersin.orgfrontiersin.org The adenosine A1 receptor was the first GPCR for which such allosteric modulators were identified. frontiersin.org
These compounds enhance the binding of A1 receptor agonists by slowing their dissociation rate from the receptor. frontiersin.org This potentiation of agonist activity is achieved without directly activating the receptor themselves at low concentrations. frontiersin.org Structure-activity relationship (SAR) studies have revealed that the 2-amino group and the adjacent carbonyl (or cyano) group are crucial for this allosteric enhancing activity. frontiersin.org Modifications to other parts of the benzothiophene ring system have been explored to optimize potency and reduce off-target effects. nih.govnih.gov
Protein Binding Studies and Ligand-Protein Interactions
The interaction of small molecules with proteins is a critical aspect of their biological function and distribution. osu.edu Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking are employed to study these interactions. nih.govnih.gov
Fluorescence quenching studies can determine the binding affinity and constants between a ligand and a protein, such as serum albumin, which is a major carrier protein in the bloodstream. nih.govmdpi.com Circular dichroism can reveal changes in the secondary structure of a protein upon ligand binding. nih.gov Computational methods like molecular docking predict the preferred binding orientation and affinity of a ligand to a protein target, providing insights into the specific amino acid interactions that stabilize the complex. nih.gov For aminobenzothiophene derivatives, these studies are crucial for understanding their pharmacokinetic properties and for rationalizing their interactions at a molecular level with their enzyme or receptor targets. nih.gov
Cellular Pathway Modulation
By interacting with specific molecular targets, aminobenzothiophene derivatives can modulate entire cellular signaling pathways, leading to broader physiological effects.
For instance, the modulation of the adenosine A1 receptor by 2-amino-3-benzoylthiophenes can impact downstream pathways regulated by this Gi/o-coupled receptor, such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
In another example, a derivative, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, was found to inhibit the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.gov SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids. nih.govnih.govresearchgate.net By suppressing the mTORC1 signaling pathway, which in turn regulates SREBP-1c, this compound was able to reduce lipid synthesis, demonstrating a clear link between a specific molecular interaction and the modulation of a major metabolic pathway. nih.gov
Furthermore, the ability of related scaffolds to inhibit kinases has direct consequences on cellular pathways controlling cell proliferation, inflammation, and survival. nih.govresearchgate.net For example, inhibition of the p38/MK2 kinase pathway can lead to reduced production of pro-inflammatory cytokines like TNF-α. researchgate.net
Induction of Apoptosis: Molecular Pathways and Caspase Activation
The arrest of the cell cycle by 2-aminobenzo[b]thiophene derivatives often culminates in programmed cell death, or apoptosis. This is a critical outcome for an effective anticancer agent. The induction of apoptosis is typically a consequence of prolonged mitotic arrest. When a cell is unable to complete mitosis due to disrupted microtubule function, internal signaling cascades are initiated that lead to its self-destruction. nih.gov
These apoptotic pathways are mediated by a family of cysteine proteases known as caspases. There are two primary caspase activation pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The intrinsic pathway is often triggered by internal cellular stress, such as the damage caused by mitotic arrest. This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3, -6, and -7). nih.gov The activation of executioner caspases leads to the cleavage of essential cellular proteins, ultimately resulting in the dismantling of the cell. While the general principle that mitotic arrest can lead to apoptosis is well-established, specific studies detailing the precise molecular pathways and the full spectrum of caspases activated by 2-Aminobenzo[b]thiophene-3-carbonitrile HCl are an ongoing area of research.
A hallmark mechanism of action for many cytotoxic 2-aminobenzo[b]thiophene derivatives is their interaction with tubulin. nih.gov Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. These compounds inhibit the polymerization of tubulin, preventing the formation of functional microtubules. nih.gov This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, the stage in which the cell prepares for and undergoes mitosis. nih.gov
Research has shown that certain 2-amino-3-aroylbenzo[b]thiophenes bind to the colchicine (B1669291) site on β-tubulin. nih.govjocpr.com The colchicine binding site is a key target for many antimitotic drugs. By occupying this site, the compounds prevent the conformational changes in tubulin necessary for microtubule assembly. This interference with microtubule formation disrupts the mitotic spindle, a critical apparatus for separating chromosomes during cell division. Consequently, the cell is unable to progress through mitosis and is arrested in the G2/M phase. This sustained cell cycle arrest is a potent trigger for apoptosis. nih.gov
While the 2-aminobenzo[b]thiophene scaffold is a core component of compounds with demonstrated antimicrobial activities, the specific mechanisms related to the inhibition of bacterial biofilm formation by this compound are not extensively detailed in the current scientific literature. nih.govresearchgate.net Generally, strategies for combating biofilms involve interfering with processes like bacterial adhesion to surfaces, disrupting the extracellular polymeric substance (EPS) that forms the biofilm matrix, or blocking quorum sensing, which is the cell-to-cell communication system bacteria use to coordinate group behaviors, including biofilm formation. Thiophene-based compounds have been noted for their antimicrobial potential against various pathogens, including drug-resistant strains. However, further research is required to elucidate the specific molecular interactions and pathways through which 2-aminobenzo[b]thiophene derivatives may inhibit biofilm development.
Theoretical Frameworks for SAR
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 2-aminobenzo[b]thiophene class of compounds, SAR provides a framework for designing more potent and selective therapeutic agents.
The biological activity of 2-aminobenzo[b]thiophene derivatives is intrinsically linked to their core molecular structure. The fused benzo[b]thiophene ring system provides a rigid scaffold that is amenable to various chemical modifications. The presence and position of the amino group are often critical for activity. Studies comparing 2-amino and 3-amino positional isomers have shown significant differences in biological effects, highlighting the importance of the substitution pattern on the thiophene ring. nih.govjocpr.com
The type and position of substituents on the 2-aminobenzo[b]thiophene scaffold play a pivotal role in determining the compound's biological efficacy. SAR studies have explored how different functional groups influence activities such as cytotoxicity and tubulin polymerization inhibition.
For example, in a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives, the 3,4,5-trimethoxybenzoyl group is a crucial feature for binding to the colchicine site, mimicking the trimethoxyphenyl ring of colchicine itself. Furthermore, substitutions on the benzene (B151609) ring of the benzo[b]thiophene nucleus can significantly modulate activity. One study identified 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene as a particularly potent compound, suggesting that a small alkyl group at the 6-position can enhance antiproliferative effects. nih.govjocpr.com The rationale behind molecular design often involves choosing substituents to create varied electronic and lipophilic environments to optimize the compound's potency. mdpi.com
Table 2: Structure-Activity Relationship of Selected Aminobenzothiophene Derivatives
| Base Scaffold | Position of Amino Group | Substituent(s) | Key Finding | Reference |
|---|---|---|---|---|
| Benzothiophene | 5-amino | - | Identified as a potent inhibitor of M. smegmatis | |
| Benzothiophene | 6-amino | - | Identified as a potent inhibitor of M. smegmatis (MIC: 0.78 µg/mL) | |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | 2-amino | 6-methyl | Highly promising compound with subnanomolar anticancer activity | nih.gov |
Molecular Docking and Dynamics Simulations in Target Interaction Studies
Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, have become instrumental in elucidating the potential therapeutic applications of "2-Aminobenzo[b]thiophene-3-carbonitrile" and its derivatives. These in silico techniques provide valuable insights into the binding modes, interaction energies, and stability of this compound with various biological targets at a molecular level.
Molecular docking studies are frequently employed to predict the preferred orientation of "2-Aminobenzo[b]thiophene-3-carbonitrile" when it binds to a specific protein target. This predictive modeling helps in understanding the fundamental interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its biological activity. For instance, docking studies using tools like AutoDock Vina have been suggested to predict the binding poses of this compound with targets like STAT3 and enzymes from Mycobacterium tuberculosis. In such studies, the nitrile group is often identified as a key interacting moiety, potentially forming hydrogen bonds with catalytic residues within the active site of the target protein.
Following the initial predictions from molecular docking, molecular dynamics simulations are utilized to assess the stability of the ligand-protein complex over time. Software such as GROMACS is used to simulate the dynamic behavior of the compound within the binding pocket, providing a more realistic representation of the interactions in a biological environment. A key metric in these simulations is the root-mean-square deviation (RMSD), where a value of less than 2 Å is generally indicative of a stable and robust binding.
While many studies focus on derivatives, the foundational "2-Aminobenzo[b]thiophene-3-carbonitrile" scaffold is recognized for its potential in drug design. For example, computational docking studies have been performed on its derivatives targeting the pyruvate (B1213749) kinase l/r (PKLR) enzyme, which is implicated in fatty liver disease. These studies help in understanding the structure-activity relationship and guide the synthesis of more potent and selective inhibitors.
The insights gained from these computational analyses are pivotal in the rational design of novel therapeutic agents based on the "2-Aminobenzo[b]thiophene-3-carbonitrile" framework. By predicting and analyzing the molecular interactions, researchers can modify the chemical structure to enhance binding affinity and specificity for a desired biological target.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. For derivatives of aminobenzothiophene, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been employed to compute molecular geometries, vibrational frequencies, and electronic properties. semanticscholar.orgresearchgate.net While specific studies on this compound are limited in publicly available literature, the established methodologies for similar compounds provide a framework for its theoretical investigation.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
The electronic structure of a molecule is pivotal in determining its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov
In studies of related aminothiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-withdrawing cyano group and the aromatic system, suggesting these are the likely sites for nucleophilic attack. dergipark.org.tr A smaller HOMO-LUMO gap implies a more reactive molecule.
Table 1: Frontier Molecular Orbital Energies for a Related Tetrahydrobenzo[b]thiophene Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.3 |
Note: The data presented is for a related tetrahydrobenzo[b]thiophene derivative and is intended to be illustrative of the typical values obtained from such calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For aminobenzothiophene derivatives, MEP maps typically show negative potential regions (colored in red and yellow) localized around the nitrogen atom of the amino group and the cyano group, as well as the sulfur atom, due to the presence of lone pairs of electrons. dergipark.org.tr Positive potential regions (colored in blue) are generally found around the hydrogen atoms of the amino group. dergipark.org.tr This information is critical for understanding intermolecular interactions, such as hydrogen bonding.
Prediction of Reactivity and Reaction Pathways
Quantum chemical calculations can be used to predict the reactivity of a molecule and elucidate potential reaction pathways. By calculating the energies of reactants, transition states, and products, the feasibility of a reaction can be assessed. DFT studies have been employed to investigate the mechanisms of reactions involving aminothiophenes, such as the Gewald reaction, which is a common method for their synthesis. researchgate.net
For 2-Aminobenzo[b]thiophene-3-carbonitrile, the presence of multiple functional groups (amino, cyano, and the benzothiophene core) offers several potential sites for chemical modification. Computational studies can help predict the most likely sites of reaction under different conditions. For example, the amino group is expected to be a primary site for acylation and alkylation reactions. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For a relatively rigid molecule like 2-Aminobenzo[b]thiophene-3-carbonitrile, the conformational flexibility is limited. However, rotation around the C-N bond of the amino group and slight puckering of the thiophene ring can lead to different conformers.
Energy minimization calculations are performed to identify the most stable conformation (the one with the lowest potential energy). libretexts.org These calculations are essential for obtaining an accurate representation of the molecule's structure before further computational analysis.
Molecular Dynamics Simulations for Solvent Effects and Flexibility
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecule. nih.gov By simulating the motion of a molecule in the presence of solvent molecules (e.g., water), the effects of the solvent on the molecule's conformation and flexibility can be investigated. rsc.orgresearchgate.net
MD simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. For this compound, MD simulations could provide insights into the solvation of the hydrochloride salt and the interactions of the different functional groups with the solvent. This information is valuable for understanding its solubility and behavior in solution.
Applications in Materials Science and Agrochemicals
Development of Novel Materials
The benzothiophene (B83047) scaffold is a subject of intense research in materials science due to its inherent electronic and photophysical properties.
2-Aminobenzo[b]thiophene-3-carbonitrile (B173546) and its related structures are considered important building blocks for creating new materials that possess distinct electronic characteristics. nih.govsmolecule.com The thiophene (B33073) core is a key component in the development of organic semiconductors and conductive polymers. The incorporation of benzothiophene derivatives can enhance the electronic properties of polymeric materials, making them suitable for various electronic applications. mdpi.com Derivatives of nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a related structural class, have been extensively studied for their high charge carrier mobility and thermal stability, making them promising candidates for organic field-effect transistors (OFETs) and other organic electronics. mdpi.com
Thiophene-based compounds are of significant interest for developing fluorescent and optoelectronic materials. mdpi.com Their appeal lies in their chemical stability, synthetic versatility, and the ability to fine-tune their light-absorbing and emitting properties. mdpi.com While simple polythiophenes often exhibit lower emission quantum yields, research has focused on creating more rigid and planar molecular structures to enhance fluorescence. A successful strategy involves creating fused ring systems, such as those based on dithieno[3,2-b:2',3'-d]pyrroles (DTP), which improve the fluorescence efficiency of thiophene-based materials. Furthermore, recent studies on oxidized BTBT derivatives have shown that sulfur oxidation can significantly boost emission properties, with some derivatives achieving quantum yields exceeding 99%. mdpi.com These findings highlight the potential of the core benzothiophene structure in designing advanced fluorescent materials for applications like organic light-emitting diodes (OLEDs). mdpi.com
Agrochemical Research and Development
The biological activity of compounds derived from 2-aminobenzothiophene structures has prompted their investigation in the agrochemical sector.
Compounds structurally related to 2-Aminobenzo[b]thiophene-3-carbonitrile are being explored for their potential use as agrochemicals. smolecule.com Their inherent biological activity against various pests and pathogens makes them candidates for the development of new pesticides and herbicides. smolecule.com However, it is important to note that this is an active area of research and development, and these compounds are primarily used for research purposes in this context.
Research has more specifically highlighted the antifungal properties of 2-aminothiophene derivatives. Certain derivatives have demonstrated effectiveness against various fungal strains, indicating their potential as active ingredients in fungicidal formulations.
One study investigated a series of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives for their in vitro antifungal activity against 42 clinical isolates of Candida and 2 isolates of Cryptococcus. The findings suggested that the presence of a cycloalkyl ring attached to the thiophene moiety was crucial for antifungal activity.
Another derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN), has also been recognized for its pharmacological potential, including antifungal activity. To overcome its low water solubility, which can limit bioavailability, researchers have successfully incorporated 6CN into chitosan-based films. This formulation not only improves its physical characteristics but also maintains its antifungal potential against Candida species.
| Derivative Class | Target Pathogen | Key Research Finding |
| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitriles | Candida species, Cryptococcus species | The presence of a cycloalkyl ring on the thiophene structure is important for fungicidal activity. |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) | Candida species | Incorporation into chitosan films enhances bioavailability while retaining antifungal properties. |
Catalysis and Industrial Chemical Processes
While there is limited evidence of 2-Aminobenzo[b]thiophene-3-carbonitrile HCl being used directly as a catalyst, it plays a crucial role as a versatile intermediate in various chemical syntheses, which are fundamental to industrial processes. The synthesis of benzothiophene derivatives often relies on transition metal catalysis. For example, palladium-catalyzed reactions are used for aryl-S bond formation followed by thiolate addition to a nitrile group to produce 2-aminobenzothiophenes. rsc.org Similarly, copper-catalyzed intramolecular S-arylation of thioamides provides an efficient route to these compounds. nih.govacs.org
Once synthesized, the 2-aminobenzothiophene structure serves as a precursor for more complex heterocyclic compounds through reactions like nucleophilic substitution at the amino group or cyclization reactions involving both the amino and cyano groups. smolecule.com These subsequent molecules have applications in pharmaceuticals and materials science, making the initial synthesis of the aminobenzothiophene core a key step in various industrial chemical value chains. smolecule.comnih.gov
Role as a Ligand in Organometallic Catalysis
While direct applications of this compound as a ligand in organometallic catalysis are not extensively documented in dedicated studies, the broader class of thiophene and benzothiophene derivatives has demonstrated significant potential in this field. The sulfur and nitrogen atoms within these structures can act as donor sites, coordinating with transition metals to form stable and catalytically active complexes.
Research into related compounds provides insight into the potential catalytic applications. For instance, Schiff bases derived from 2-thiophenecarboxaldehyde have been used to create transition metal complexes. nih.govjocpr.com These complexes, involving metals such as copper(II), zinc(II), cobalt(II), and nickel(II), showcase the coordinating ability of the thiophene ring's sulfur atom and the imine nitrogen. jocpr.com Such metal complexes have been investigated for their biological activities, and the principles of their coordination chemistry are relevant to catalysis. nih.gov
Furthermore, palladium complexes featuring thiophene-based imino-pyridyl ligands have been synthesized and successfully employed as catalyst precursors in Heck cross-coupling reactions. fayoum.edu.eg These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Similarly, other palladium(II) complexes with N-heterocyclic carbene (NHC) ligands have proven to be stable and effective catalysts for Sonogashira and Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgrsc.org The development of these catalysts underscores the importance of heterocyclic ligands in creating robust and efficient catalytic systems for fine chemical synthesis. mdpi.com The structural motifs present in 2-aminobenzo[b]thiophene suggest its potential to form similar catalytically active metal complexes.
Intermediate in Specialty Chemical Production
The role of 2-Aminobenzo[b]thiophene-3-carbonitrile and its derivatives as intermediates in the production of specialty chemicals is well-established, particularly in the synthesis of dyes and functional polymers.
The diazotization of the amino group in aminothiophene derivatives allows for their use as diazo components in coupling reactions to produce a variety of azo dyes. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize monoazo disperse dyes. When coupled with various N-arylmaleimides, these dyes produce shades ranging from light pink to reddish pink on polyester fabrics, exhibiting good depth, levelness, and excellent fastness properties. tubitak.gov.tr Similarly, novel monoazo disperse dyes derived from 2-aminobenzo[b]thiophene derivatives have been applied to nylon fabrics, yielding light yellow to reddish-pink shades with good exhaustion and fastness. researchgate.net
| Fiber Type | Resulting Color Shades | Key Performance Characteristics | Reference |
|---|---|---|---|
| Polyester | Light pink to reddish pink | Very good depth and levelness; Fair light fastness; Excellent washing, rubbing, perspiration, and sublimation fastness. | tubitak.gov.tr |
| Nylon | Light yellow to reddish pink | Good depth and levelness; Moderate light fastness; Excellent washing, rubbing, perspiration, and sublimation fastness. | researchgate.net |
In the realm of materials science, thiophene-based functional polymers are of significant interest due to their electronic and optical properties. nus.edu.sg While the direct polymerization of this compound is not a primary application, its derivatives can be incorporated into polymer structures to impart specific functionalities. The synthesis of functional polymers often involves the use of monomers with desired chemical handles, and the aminobenzothiophene scaffold provides a platform for creating such specialized monomers. nih.govrsc.org The development of fluorescent materials, for instance, has utilized stilbene derivatives incorporating heterocyclic systems, indicating a pathway where benzothiophene derivatives could be used to create novel optical materials. mdpi.com
The agrochemical industry also utilizes aminobenzothiophene derivatives as intermediates for creating more complex molecules with desired biological activities. The fungicidal and herbicidal properties of various thiophene-containing compounds highlight the importance of this structural motif in the design of new agrochemicals.
For example, studies have demonstrated the antifungal activity of substituted 2-aminothiophenes against a range of fungal species, including Microsporum gypseum and various Candida species. nih.govmdpi.com One particular study identified a substituted 2-aminothiophene (compound 2) as the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 2.00 to 128 μg/ml. nih.gov Another investigation into 2-aminobenzothiazole derivatives, a structurally similar class of compounds, also revealed potent antifungal activity, with some derivatives showing MIC values as low as 4-8 μg/mL against Candida species. researchgate.netcore.ac.uk
| Compound Class | Fungal Species | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Substituted 2-aminothiophenes | Various (yeast, dermatophytes, Aspergillus) | 2.00 - 128 | nih.gov |
| 2-Aminobenzothiazole derivatives | Candida albicans, C. parapsilosis, C. tropicalis | 4 - 8 | researchgate.netcore.ac.uk |
| 2-Aminobenzothiazole derivative (1n) | Candida albicans, C. tropicalis | 4 | core.ac.uk |
| 2-Aminobenzothiazole derivative (1o) | Candida parapsilosis | 4 | core.ac.uk |
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) is a powerful method for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal information about adjacent protons.
For 2-aminobenzo[b]thiophene-3-carbonitrile (B173546), the ¹H NMR spectrum provides definitive evidence for its aromatic structure. In a study characterizing the compound, the spectrum was recorded in DMSO-d₆. hbni.ac.in The four protons on the benzo-fused ring appear in the aromatic region between δ 7.14 and 7.78 ppm. hbni.ac.in The protons at positions 4 and 7 exhibit doublet splitting patterns due to coupling with their single ortho neighbors, while the protons at positions 5 and 6 show triplet patterns from coupling to two ortho neighbors. The two protons of the amino group (-NH₂) at position 2 appear as a characteristic singlet at δ 6.96 ppm, and its integration corresponds to two protons. hbni.ac.in The presence of the HCl salt would likely cause this amino peak to shift further downfield and potentially broaden due to proton exchange and quadrupole effects from the nitrogen atom.
Table 1: ¹H NMR Spectral Data for 2-Aminobenzo[b]thiophene-3-carbonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.78 | d | 7.8 | 1H | Ar-H |
| 7.64 | d | 8.0 | 1H | Ar-H |
| 7.31 | t | 7.6 | 1H | Ar-H |
| 7.14 | t | 7.4 | 1H | Ar-H |
| 6.96 | s | - | 2H | -NH₂ |
Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from a doctoral thesis by Peruncheralathan, S. hbni.ac.in
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon skeleton. The spectrum for 2-aminobenzo[b]thiophene-3-carbonitrile displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. hbni.ac.in
The signal at δ 157.6 ppm is assigned to the C2 carbon, which is significantly downfield due to its attachment to the electronegative amino group and the sulfur atom. hbni.ac.in The quaternary carbons of the fused ring system (C3a, C7a) and the carbon bearing the nitrile group (C3) appear between δ 137.9 and 85.5 ppm. hbni.ac.in The carbon of the nitrile group (-C≡N) is observed at δ 117.2 ppm, a typical range for this functional group. hbni.ac.in The remaining four signals in the aromatic region (δ 122.0-124.9 ppm) correspond to the four CH carbons of the benzene (B151609) ring. hbni.ac.in
Table 2: ¹³C NMR Spectral Data for 2-Aminobenzo[b]thiophene-3-carbonitrile
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 157.6 | C-2 |
| 137.9 | C-7a |
| 131.7 | C-3a |
| 124.9 | Ar-CH |
| 124.3 | Ar-CH |
| 122.5 | Ar-CH |
| 122.0 | Ar-CH |
| 117.2 | -CN |
| 85.5 | C-3 |
Solvent: DMSO-d₆, Frequency: 100 MHz. Data sourced from a doctoral thesis by Peruncheralathan, S. hbni.ac.in
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For this compound, it would show correlations between the adjacent protons on the benzene ring (e.g., H4 with H5), confirming their positions relative to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal (δ 7.14-7.78) to its corresponding carbon signal (δ 122.0-124.9).
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons, which have no attached protons. For instance, the amino protons (δ 6.96) would show correlations to C2, C3, and C3a, while the aromatic protons would show correlations to neighboring and fused quaternary carbons, allowing for the complete and unambiguous assignment of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 0.001 atomic mass units. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.
For 2-aminobenzo[b]thiophene-3-carbonitrile HCl, the protonated molecule [M+H]⁺ has a molecular formula of C₉H₇N₂S⁺. HRMS analysis would be used to confirm this composition by comparing the experimentally measured m/z value with the calculated exact mass.
Table 3: Calculated Exact Mass for HRMS Analysis
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺˙ (Free Base) | C₉H₆N₂S⁺˙ | 174.0252 |
An experimental HRMS measurement matching the calculated value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the molecule's structure and connectivity.
In an MS/MS experiment, the molecular ion of 2-aminobenzo[b]thiophene-3-carbonitrile (m/z 174) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the benzothiophene (B83047) core and its substituents. Potential fragmentation pathways could include:
Loss of HCN: A common fragmentation for nitriles, which would result in a fragment ion at m/z 147.
Loss of the amino group: Cleavage of the C-N bond could lead to other characteristic fragments.
Ring cleavage: Fragmentation of the thiophene (B33073) or benzene ring could occur under higher energy conditions, providing further structural detail.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods offer a molecular fingerprint, allowing for the identification of functional groups and confirmation of the molecular structure.
Identification of Key Functional Groups (Amino, Nitrile, Thiophene)
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of the amino group (-NH2), nitrile group (-C≡N), and the thiophene ring can be unequivocally identified.
The amino group typically shows N-H stretching vibrations in the region of 3500-3100 cm⁻¹. For the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) salt (-NH3+) will shift these stretching and bending vibrations. The nitrile group presents a sharp and intense absorption band due to the C≡N stretching vibration, typically observed in the range of 2260-2200 cm⁻¹. The thiophene ring, an aromatic heterocycle, gives rise to several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching within the 1600-1400 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers.
Table 1: Characteristic Infrared Absorption Frequencies of Functional Groups in 2-Aminobenzo[b]thiophene-3-carbonitrile Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretching | 3500–3100 |
| Nitrile (-C≡N) | C≡N Stretching | 2260–2200 |
| Thiophene Ring | Aromatic C-H Stretching | >3000 |
| Thiophene Ring | C=C Stretching | 1600–1400 |
| Thiophene Ring | C-S Stretching | 850-600 |
Note: The exact positions of these bands can be influenced by the molecular environment and, in this case, by the formation of the hydrochloride salt.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. It is a valuable tool for investigating conjugated systems and can be used for both qualitative and quantitative analysis.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzo[b]thiophene ring system is a chromophore with extensive π-conjugation. The presence of the amino and nitrile substituents further extends this conjugation. The amino group acts as an auxochrome, an electron-donating group that can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The nitrile group, being an electron-withdrawing group, also influences the electronic transitions. The absorption maxima (λmax) are sensitive to the solvent polarity and the pH of the solution. Protonation of the amino group in the HCl salt will likely lead to a hypsochromic shift (a shift to shorter wavelengths) compared to the free base, as the electron-donating ability of the nitrogen lone pair is reduced.
Table 2: Expected Electronic Transitions for 2-Aminobenzo[b]thiophene-3-carbonitrile
| Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Benzo[b]thiophene ring and substituents | 250-400 |
| n → π | Amino and Nitrile groups | >300 |
Quantitative Analysis in Reaction Monitoring
UV-Vis spectroscopy is a straightforward and sensitive method for quantitative analysis. By constructing a calibration curve of absorbance versus concentration, the concentration of this compound in a solution can be determined using the Beer-Lambert law. This is particularly useful for monitoring the progress of a chemical reaction in which this compound is either a reactant or a product. By periodically measuring the absorbance at a specific wavelength (λmax), the change in concentration over time can be followed, allowing for the determination of reaction kinetics.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organic compounds like this compound.
For the separation of benzothiophene derivatives, reverse-phase HPLC is often employed. sielc.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape for basic compounds like amines. sielc.com
The purity of a sample of this compound can be determined by HPLC with UV detection. A chromatogram will show a major peak for the target compound and potentially smaller peaks for any impurities. The peak area percentage is often used to estimate the purity of the sample. Method validation, including parameters like linearity, accuracy, precision, and limit of detection, is crucial for reliable quantitative analysis.
Table 3: General HPLC Parameters for the Analysis of Benzothiophene Derivatives
| Parameter | Typical Conditions |
| Column | Reverse-phase (e.g., C18, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., λmax of the compound) |
| Injection Volume | 10 µL |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical and chemical analysis for the determination of purity and for quantitative measurements. youtube.com Its high sensitivity and accuracy make it an indispensable tool for the analysis of a wide array of compounds, including heterocyclic molecules like 2-aminobenzothiophene derivatives. youtube.comnih.gov
A typical approach for the analysis of this compound would involve a reverse-phase HPLC method. In this mode of separation, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For a related compound, 2-acetylbenzo[b]thiophene, a successful separation was achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system could be optimized for this compound.
The development of a robust HPLC method would entail the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. These parameters include the type of stationary phase, the composition of the mobile phase (including the organic modifier, aqueous component, and pH), the flow rate, and the column temperature. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. This allows for the precise determination of the concentration of this compound in a given sample. The method's performance would be rigorously validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govekb.eg
While specific HPLC methods for the purity analysis of this compound are not extensively detailed in the readily available literature, the principles of reverse-phase HPLC are well-established and would be applied to develop a suitable method. For instance, in the analysis of a library of 2-aminobenzothiazole-based inhibitors, a related class of compounds, HPLC was used to confirm that all tested molecules were greater than 95% pure. biorxiv.org
Table 1: Illustrative HPLC Parameters for Analysis of a Benzothiophene Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for a compound like this compound, based on methods for related structures. Actual conditions would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net However, compounds containing polar functional groups, such as the primary amine in 2-Aminobenzo[b]thiophene-3-carbonitrile, are often not sufficiently volatile or may exhibit poor chromatographic behavior. jfda-online.com
To overcome these limitations, a crucial step known as derivatization is often employed. jfda-online.comresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby making it amenable to GC-MS analysis. youtube.com For primary amines, common derivatization strategies include:
Silylation: This involves replacing the active hydrogen atoms of the amine group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.comiu.edu
Acylation: This process introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu
Alkylation: This involves the addition of an alkyl group. youtube.com
Once derivatized, the resulting volatile derivative of 2-Aminobenzo[b]thiophene-3-carbonitrile can be introduced into the GC-MS system. The sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas, typically helium. Separation occurs within the column based on the different affinities of the compounds for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the compound.
GC-MS analysis can be invaluable for identifying volatile impurities or degradation products that may be present in a sample of this compound. For example, thermal degradation studies of other heterocyclic compounds have utilized Pyrolysis-GC-MS to identify the volatile products formed at elevated temperatures. researchgate.netnih.govnih.gov This information is critical for understanding the stability of the compound under various conditions.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines
| Derivatization Method | Reagent | Functional Group Targeted |
| Silylation | BSTFA, MSTFA | -NH2, -OH, -SH, -COOH |
| Acylation | TFAA | -NH2, -OH |
| Alkylation | DMF-DMA | -NH2 |
This table provides examples of derivatization agents that could be tested for the analysis of 2-Aminobenzo[b]thiophene-3-carbonitrile by GC-MS.
Conclusion and Future Research Directions
Summary of Current Academic Achievements
The benzo[b]thiophene framework is a privileged structure in medicinal chemistry and organic synthesis. researchgate.netnih.gov Academic research has firmly established its significance, with numerous derivatives being investigated for a wide array of pharmacological activities. ingentaconnect.combenthamdirect.com These include anticancer, antimicrobial, anti-inflammatory, antioxidant, anti-HIV, and antidiabetic properties. researchgate.netnih.govingentaconnect.combenthamdirect.com The core structure's synthetic accessibility has been a major focus, leading to the development of diverse and efficient synthetic methodologies. ingentaconnect.comtandfonline.comresearchgate.net
Key achievements include:
Established Synthetic Routes: A variety of methods for constructing the benzo[b]thiophene skeleton have been developed, including transition-metal-catalyzed cyclizations, electrophilic cyclizations, and one-pot domino reactions. researchgate.netrsc.orgmalayajournal.orgnih.gov This has enabled the synthesis of a wide range of substituted derivatives, allowing for extensive structure-activity relationship (SAR) studies. nih.gov
Identification of Key Biological Activities: Derivatives of 2-aminobenzo[b]thiophene have shown significant biological effects. For instance, certain compounds act as potent antimitotic agents by inhibiting tubulin polymerization and binding to the colchicine (B1669291) site. nih.gov Others serve as allosteric enhancers of the adenosine (B11128) A1 receptor or as inhibitors of cytochrome P450 enzymes.
Foundation for Drug Discovery: The benzo[b]thiophene scaffold is present in several clinically used drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole, underscoring its therapeutic relevance. malayajournal.orgrsc.org
Emerging Trends in Benzo[b]thiophene Research
Current research is expanding beyond traditional applications, driven by new synthetic tools and a deeper understanding of the scaffold's properties.
Advanced Synthetic Methodologies: There is a growing trend towards the use of novel catalytic systems to construct the benzo[b]thiophene ring. This includes photocatalytic radical annulation processes, aryne reactions with alkynyl sulfides, and rhodium-catalyzed three-component coupling reactions using elemental sulfur. rsc.orgresearchgate.netchemistryviews.orgresearchgate.net These methods often offer improved efficiency, functional group tolerance, and access to previously difficult-to-synthesize derivatives. rsc.orgchemistryviews.org
Fused Polycyclic Systems: A significant emerging area is the synthesis of benzo[b]thiophene-fused polycyclic derivatives. researchgate.netccspublishing.org.cn These extended π-systems are of great interest for their potential applications in organic functional materials. researchgate.net
Application in Materials Science: The unique electronic properties of the benzo[b]thiophene core are being increasingly exploited. Derivatives are being developed as organic semiconductors for use in organic field-effect transistors (OFETs) and other organic electronic devices. ingentaconnect.combenthamdirect.comacs.orgmdpi.com The focus is on creating solution-processable materials with high charge carrier mobility. acs.orgmdpi.com
Unexplored Synthetic Avenues
Despite significant progress, several synthetic avenues remain underexplored, offering opportunities for future innovation.
Catalyst-Free and Greener Syntheses: While many catalytic methods exist, the development of catalyst-free reactions, such as those promoted by iodine under solvent-free conditions, represents a more sustainable approach. rsc.orgorganic-chemistry.org Further exploration of microwave-assisted synthesis could also lead to faster, higher-yielding, and more environmentally benign protocols.
Diversity-Oriented Synthesis: Palladium-catalyzed oxidative C-H functionalization and intramolecular arylthiolation strategies have opened doors to creating diverse libraries of multisubstituted benzo[b]thiophenes. nih.gov Expanding these methods to include a wider range of starting materials and functional groups could rapidly generate novel compounds for biological screening and materials testing. nih.gov
Asymmetric Synthesis: The development of enantioselective methods for synthesizing chiral benzo[b]thiophene derivatives is an area with significant potential. Axially chiral benzothiophene-fused biaryls have been synthesized with high enantioselectivity, but this remains a niche area deserving of broader investigation. researchgate.net
| Synthetic Strategy | Key Features | Potential for Exploration |
| Photochemical Cyclization | Efficient for creating fused benzo[b]thiophene derivatives. thieme-connect.com | Application to a wider range of diaryl-substituted thiophenes to access novel polycyclic systems. |
| Aryne Reactions | One-step synthesis from readily available precursors with good functional group tolerance. rsc.org | Exploring reactions with novel alkynyl sulfides to generate complex 3-substituted benzothiophenes. rsc.org |
| C-H Functionalization | Allows for direct functionalization of the benzo[b]thiophene core, avoiding pre-functionalized starting materials. nih.gov | Development of new catalytic systems for regioselective C-H activation at different positions of the ring system. |
| Domino Reactions | Multi-step transformations in a single pot, increasing efficiency. researchgate.netmalayajournal.org | Designing novel domino sequences to construct highly complex and fused heterocyclic systems based on the benzo[b]thiophene scaffold. |
Potential for Novel Biological Target Identification and Mechanistic Elucidation
The diverse biological activities of benzo[b]thiophene derivatives suggest that they interact with multiple biological targets, many of which may still be unknown.
Broad-Spectrum Screening: Systematic screening of existing and novel benzo[b]thiophene libraries against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could identify new therapeutic applications. The structural similarity of the benzo[b]thiophene scaffold to active biological compounds makes it a prime candidate for discovering new lead molecules. researchgate.net
Mechanism of Action Studies: For compounds with known activity, such as the tubulin polymerization inhibitors, further mechanistic studies are needed. nih.gov Elucidating the precise binding modes and downstream cellular effects will be crucial for optimizing these compounds into clinical candidates. Computational methods like molecular docking can aid in predicting interactions with key amino acid residues. researchgate.net
Targeting Protein-Protein Interactions: The planar, electron-rich structure of the benzo[b]thiophene core makes it an interesting scaffold for designing inhibitors of protein-protein interactions (PPIs), which are often considered challenging drug targets.
Interdisciplinary Research Opportunities (e.g., Chem-Bio, Materials Science Integration)
The future of benzo[b]thiophene research lies in the integration of multiple scientific disciplines.
Chem-Bio Approaches: Combining synthetic chemistry with computational biology and chemical biology tools will accelerate drug discovery. researchgate.net For example, in silico screening and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can guide the synthesis of derivatives with improved pharmacokinetic properties. nih.gov The use of benzo[b]thiophene-based probes could also help in studying biological pathways.
Materials Science Integration: There is a significant opportunity to merge synthetic organic chemistry with materials science to develop novel functional materials. researchgate.net The synthesis of π-extended benzo[b]thiophene-fused heteroarenes is a prime example, with direct applications in organic electronics. ccspublishing.org.cnacs.org Collaborative efforts between synthetic chemists and materials scientists can lead to the rational design of materials with tailored optoelectronic properties.
Quantum Chemical Studies: The use of Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the reaction mechanisms of novel synthetic routes and predict the electronic and photophysical properties of new materials, guiding experimental efforts. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-Aminobenzo[b]thiophene-3-carbonitrile HCl, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions of substituted thiophene precursors with nitrile-containing reagents. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives are synthesized by reacting 2-aminothiophene-3-carbonitrile intermediates with aldehydes in dimethylformamide (DMF) using ZnCl₂ as a catalyst . Optimization involves adjusting temperature (80–100°C), solvent polarity, and catalyst loading to improve yield (typically 65–80%). Purity is enhanced via recrystallization or reverse-phase HPLC using gradients of MeCN:H₂O .
Q. How is the structural integrity of this compound validated experimentally?
Crystallographic tools like SHELXL and ORTEP-III are used for single-crystal X-ray diffraction (SC-XRD) analysis. Key parameters include bond lengths (e.g., C≡N: ~1.14 Å, C-S: ~1.70 Å) and angles, which are cross-verified against density functional theory (DFT) calculations . Spectroscopic validation employs:
- ¹H/¹³C NMR : Chemical shifts for NH₂ (~5.5 ppm) and nitrile carbons (~115 ppm).
- IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (N-H stretching) .
Q. What solvent systems are optimal for enhancing the solubility and stability of this compound in biological assays?
The hydrochloride salt form improves aqueous solubility. Common solvents include:
- Polar aprotic solvents : DMSO or DMF (for stock solutions).
- Buffered saline : PBS (pH 7.4) for in vitro assays. Stability is monitored via HPLC at 25°C over 24–72 hours .
Q. What preliminary bioactivity screens are recommended for this compound?
Initial assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QTAIM) resolve contradictions in experimental reactivity data?
Discrepancies in reaction outcomes (e.g., unexpected substitution patterns) are addressed by:
- DFT : Calculating electrostatic potential maps to predict electrophilic/nucleophilic sites.
- QTAIM : Analyzing bond critical points (BCPs) to quantify intramolecular interactions (e.g., hydrogen bonding in NH₂ groups) .
For example, DFT-optimized geometries of benzo[b]thiophene derivatives show steric hindrance at the 6-position, explaining reduced reactivity in fluorinated analogs .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Quality control : Strict adherence to synthetic protocols with NMR purity >95%.
- Crystallographic consistency : Verify unit cell parameters (e.g., monoclinic P21/c, a = 13.7576 Å, β = 92.817°) across batches .
- Bioassay normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to control for experimental drift .
Q. How does the hydrochloride counterion influence pharmacokinetic properties?
The HCl salt enhances:
- Bioavailability : Increased solubility (logP reduced by ~0.5–1.0 units) improves intestinal absorption.
- Metabolic stability : Fluorine at the 6-position (in analogs) reduces CYP450-mediated oxidation .
In silico ADMET predictions (e.g., SwissADME) should be validated with in vivo plasma stability assays .
Q. What experimental designs are critical for elucidating structure-activity relationships (SAR) in derivatives?
- Systematic substitution : Replace fluorine (6-position) with Cl, Br, or methyl groups to assess electronic/steric effects.
- Pharmacophore mapping : Use X-ray co-crystallography (e.g., with kinase targets) to identify critical binding motifs .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
